molecular formula C21H23N3O3S B4066113 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

Cat. No. B4066113
M. Wt: 397.5 g/mol
InChI Key: VPFZFMPUNIEESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide” is a complex organic molecule. It has a molecular formula of C28H23N3O2S and a molecular weight of 465.6 g/mol . The compound contains a quinoline ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups, including a cyano group, a methoxyphenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of various functional groups and a heterocyclic ring. The compound has a 2D structure and a 3D conformer . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA of 5.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are both 465.15109816 g/mol . The topological polar surface area is 100 Ų .

Scientific Research Applications

Structural Aspects and Properties

Research on similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has demonstrated significant insights into the structural aspects and properties of salt and inclusion compounds of quinoline derivatives. These compounds exhibit varied behaviors in response to treatment with different mineral acids, leading to the formation of gels or crystalline solids. The structural studies reveal insights into the molecular arrangements and the fluorescence properties of these compounds, highlighting their potential in developing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Anion Coordination and Spatial Orientations

The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has revealed interesting anion coordination behaviors, with the protonated perchlorate salt exhibiting a tweezer-like geometry. This discovery provides a deeper understanding of how different spatial orientations of amide derivatives can influence molecular self-assembly, potentially leading to novel materials with unique structural characteristics (Kalita & Baruah, 2010).

Chemical Synthesis and Biological Activities

Although the direct application of the specified compound in biological activities is not highlighted, related research on 5-deazaaminopterin analogues with modifications at specific positions has provided valuable insights into chemical synthesis and the exploration of biological activities. This research underscores the potential for designing and synthesizing compounds with targeted biological functions, paving the way for future developments in drug design and pharmacology (Su et al., 1988).

Carbocyclization Reactions

The carbocyclization reactions of α-substituted N-(2-alkynylphenyl)acetamides, leading to the formation of highly functionalized quinolin-2(1H)-ones, represent a significant area of chemical research. This method demonstrates the versatility of creating complex quinoline derivatives, which are crucial for developing pharmaceuticals and other bioactive molecules (Chen & Chuang, 2016).

Antimalarial Activity and Structure-Activity Relationships

In the search for new antimalarial agents, the synthesis and quantitative structure-activity relationship (QSAR) studies of tebuquine and related compounds have shown promising results. This research contributes to understanding the molecular foundations of antimalarial activity and the development of new therapeutic agents to combat malaria (Werbel et al., 1986).

properties

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-21(2)8-15-19(16(25)9-21)18(12-4-6-13(27-3)7-5-12)14(10-22)20(24-15)28-11-17(23)26/h4-7,18,24H,8-9,11H2,1-3H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFZFMPUNIEESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC(=O)N)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-Cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 2
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 3
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 4
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 5
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.